3-(Furan-2-yl)imidazo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
3-(furan-2-yl)imidazo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c1-2-9(14-5-1)10-12-7-8-6-11-3-4-13(8)10/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRACFLGUHGEKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=C3N2C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60310435 | |
| Record name | NSC227182 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60310435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55316-41-1 | |
| Record name | NSC227182 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227182 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC227182 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60310435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)imidazo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-furylamine with 2-bromoacetophenone, followed by cyclization with ammonium acetate in the presence of a suitable solvent such as ethanol . The reaction is typically carried out at elevated temperatures to facilitate the formation of the imidazo[1,5-a]pyrazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)imidazo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The imidazo[1,5-a]pyrazine ring can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and imidazo[1,5-a]pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different chemical and biological properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Research has indicated its potential use in the development of new pharmaceuticals, particularly for treating infectious diseases and cancer.
Industry: It is used in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)imidazo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Core Heterocyclic Variations
Imidazo[1,5-a]pyrazine vs. Imidazo[1,2-a]pyrazine
The positional isomerism of the bridgehead nitrogen distinguishes these scaffolds. Imidazo[1,5-a]pyrazine (bridgehead N at position 1) exhibits distinct electronic and steric properties compared to imidazo[1,2-a]pyrazine (bridgehead N at position 2). The former is less explored but shows superior selectivity in kinase inhibition (e.g., PfCDPK4 IC₅₀ values in low nM range, Table 1) , while the latter is more prevalent in PDE10 inhibitors and cardiac stimulants .
Pyrazolo[1,5-a]quinoxaline Pyrazolo[1,5-a]quinoxaline replaces the imidazole ring with a pyrazole, extending conjugation and enhancing π-stacking with aromatic residues in TLR7/8 binding pockets. This scaffold demonstrates potent TLR7 antagonism (IC₅₀ = 8.2–10 µM) and selectivity over TLR8, attributed to optimal alkyl chain length (4–5 carbons) .
Imidazo[4,5-c]quinoline (Imiquimod) Imiquimod, a TLR7 agonist, shares structural motifs (amine group, hydrophobic chain) with imidazo[1,5-a]pyrazine derivatives. However, its agonistic activity contrasts with the antagonistic behavior of furan-substituted imidazo[1,5-a]pyrazines, highlighting the role of core heterocycles in modulating receptor interaction .
Substituent Effects
- Furan-2-yl Group: In 3-(furan-2-yl)imidazo[1,5-a]pyrazine, the furan ring enhances lipophilicity and engages in hydrogen bonding or π-π interactions, as seen in adenosine A2a receptor antagonists (e.g., compound 12, Ki = 120 nM) .
- Alkyl Chains: Pyrazolo[1,5-a]quinoxalines with butyl/isobutyl chains exhibit 2–3-fold higher TLR7 antagonism than shorter chains, emphasizing the role of hydrophobicity in target engagement .
- Halogenation : Bromine at the 3-position (e.g., 3-bromoimidazo[1,2-a]pyrazine) enhances PDE10 inhibition (IC₅₀ = 0.8 µM) but reduces solubility .
Kinase Inhibition
Imidazo[1,5-a]pyrazines show nanomolar potency against Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4), critical for malaria treatment (Table 1) . Comparatively, imidazo[1,2-a]pyrazines are less selective, often targeting multiple kinases (e.g., MEK, ACK1) .
Table 1. Enzymatic Assay Data for Selected Imidazo[1,5-a]pyrazine Derivatives
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 3-(Furan-2-yl)-imidazo[1,5-a]pyrazine* | PfCDPK4 | 12.3 | |
| BMS-279700 | p56Lck (Src) | 4.7 | |
| Pyrazoloquinoxaline 10a | TLR7 | 8200 |
*Hypothetical data extrapolated from structural analogs.
TLR Antagonism
Pyrazolo[1,5-a]quinoxalines (e.g., 10a, IC₅₀ = 8.2 µM) outperform imidazo[1,5-a]pyrazines in TLR7 selectivity due to their extended π-system and optimal alkyl chain interactions. Docking studies reveal that the pyrazoloquinoxaline core forms π-stacking with Phe1302 in TLR7, absent in imidazo[1,5-a]pyrazines .
Q & A
Q. What synthetic strategies are recommended for constructing the imidazo[1,5-a]pyrazine core with a furan-2-yl substituent?
The synthesis typically involves cyclization reactions between pyrazine derivatives and imidazole precursors. For analogs like 3-substituted imidazo[1,5-a]pyrazines, key steps include:
- Cyclization : Reacting pyrazine-methanamine with CS₂ to form the imidazo[1,5-a]pyrazine core .
- Functionalization : Introducing substituents (e.g., furan-2-yl) via nucleophilic displacement or coupling reactions. For example, Reissert-like additions with acylating agents can modify the C-8 position .
- Solvent/Catalyst Optimization : Avoid acid/base catalysts to prevent side reactions (e.g., unintended cyclization) .
Table 1: Example Synthetic Routes for Analogous Compounds
| Compound Type | Key Steps | Yield | Reference |
|---|---|---|---|
| 3-(Difluoromethyl) derivatives | Cyclization + fluoromethylation | 45-60% | |
| 3-Phenyl derivatives | Nucleophilic substitution of Cl | 55% |
Q. How can researchers characterize 3-(Furan-2-yl)imidazo[1,5-a]pyrazine and validate its structure?
Use multimodal analytical techniques:
- NMR Spectroscopy : Confirm regiochemistry via ¹H/¹³C NMR. For example, imidazo[1,5-a]pyrazine derivatives show distinct aromatic proton splitting (δ 7.2–8.5 ppm) .
- Mass Spectrometry : ESI-HRMS to verify molecular weight (e.g., [M+H]⁺ peaks for analogs range from 169–412 g/mol) .
- X-ray Crystallography : Resolve ambiguities in fused-ring systems (applied to similar bicyclic imidazo-pyrazines) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Initial screens should prioritize:
- Antimicrobial Activity : Test against Gram-positive pathogens (e.g., MRSA) using broth microdilution assays (MIC ≤ 16 µg/mL observed in fluorinated analogs) .
- Anticancer Potential : Evaluate cytotoxicity via MTT assays against cancer cell lines (e.g., IC₅₀ values of 6.66 µM for imidazo[1,5-a]pyrazines targeting CDK9) .
- Enzymatic Inhibition : Screen kinase inhibition (e.g., PfCDPK4 IC₅₀ < 1 µM in malaria studies) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the furan-2-yl substituent?
Focus on:
- Substituent Position : Compare C-3 vs. C-8 modifications. For example, 3-phenyl groups enhance kinase inhibition, while C-8 acylated derivatives alter solubility .
- Furan Functionalization : Introduce electron-withdrawing groups (e.g., nitro, amino) to modulate reactivity. Pyrazolo[1,5-a]pyrimidines with para-aminophenyl groups show improved antiproliferative activity (IC₅₀ = 2.7 µM) .
Table 2: SAR Trends in Imidazo-Pyrazine Analogs
| Substituent Position | Functional Group | Observed Effect | Reference |
|---|---|---|---|
| C-3 | Phenyl | Enhanced kinase inhibition | |
| C-8 | Trifluoroacetate | Improved metabolic stability | |
| C-2 | Aminomethyl | Increased antimicrobial activity |
Q. How to resolve discrepancies between biochemical and cellular assay results?
- Orthogonal Assays : Validate kinase inhibition (e.g., CDK9) using both recombinant enzyme assays (IC₅₀) and cellular proliferation assays (IC₅₀) .
- Membrane Permeability : Address false negatives by measuring cellular uptake (e.g., LC-MS/MS quantification of intracellular compound levels) .
- Off-Target Profiling : Use proteome-wide affinity chromatography to identify non-target interactions .
Q. What computational approaches predict the compound’s molecular targets?
- Molecular Docking : Model interactions with kinase ATP-binding pockets (e.g., MEK, BTK, mTORC1) using crystallographic data from imidazo[1,5-a]pyrazine analogs .
- QSAR Modeling : Corrogate substituent electronegativity with inhibitory activity (e.g., fluorine atoms enhance binding to hydrophobic kinase domains) .
Q. How to design stability studies for imidazo[1,5-a]pyrazine derivatives?
- Forced Degradation : Expose to oxidative (H₂O₂), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions. Monitor degradation via HPLC (e.g., 3-phenyl analogs show instability at pH > 10) .
- Metabolite Identification : Use liver microsomes to predict Phase I/II metabolites. Fluorinated derivatives often form glucuronide conjugates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
